molecular formula C24H32O4 B1194524 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione CAS No. 6815-51-6

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione

Cat. No. B1194524
CAS RN: 6815-51-6
M. Wt: 384.5 g/mol
InChI Key: XSNMCQGNVPSIQM-CKOZHMEPSA-N
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Description

“17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione” is a progesterone analog . It has the molecular formula C24H32O4 and a molecular weight of 384.50848 .


Synthesis Analysis

The synthesis of “17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione” can be achieved through several steps . The process starts with 16,17alpha-epoxy-pregn-4-ene-3,20-dione (also known as epoxyprogesterone). This compound undergoes bromohydrin formation with hydrobromic acid, followed by catalytic hydrogenation to remove the bromine at the 16-position. The resulting compound, 17alpha-hydroxy-pregn-4-ene-3,20-dione (also known as 17alpha-hydroxyprogesterone), is then acetylated at the 3 and 17 positions and partially hydrolyzed to restore the ketone at the 3-position and the double bond at the 4-position .


Molecular Structure Analysis

The IUPAC name for “17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione” is [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The InChI key is XSNMCQGNVPSIQM-CKOZHMEPSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione” include bromohydrin formation, catalytic hydrogenation, acetylation, and partial hydrolysis .


Physical And Chemical Properties Analysis

The boiling point of “17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione” is 499.5ºC at 760 mmHg . Its density is 1.14g/cm3 .

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13,19-21H,1,6-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMCQGNVPSIQM-CKOZHMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987647
Record name 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione

CAS RN

6815-51-6
Record name 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6815-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Methylene-17alpha-acetoxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-METHYLENE-3,20-DIOXOPREGN-4-EN-17-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYO20AWR0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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